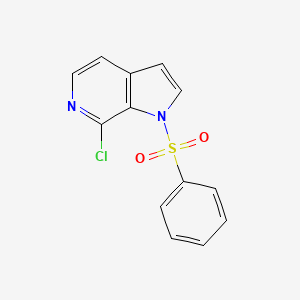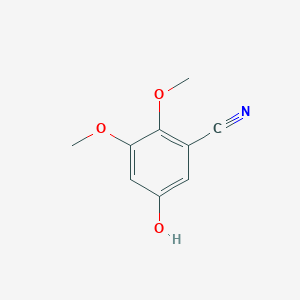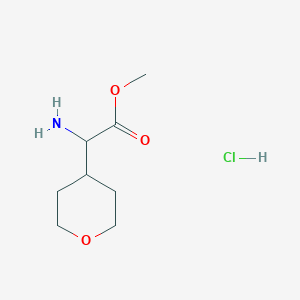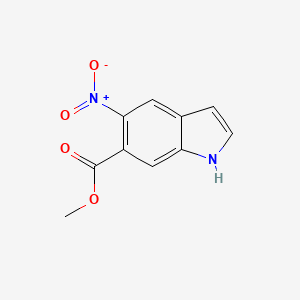
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
Übersicht
Beschreibung
“(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1447607-61-5 . It has a molecular weight of 211.57 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including “(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol” is a white to yellow solid . It has a molecular weight of 211.57 . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, also known as [4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol, is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique properties due to the presence of both fluorine atoms and a pyridine ring in their structure. The trifluoromethyl group (CF3) is particularly significant in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals.
Agrochemical Applications: Trifluoromethylpyridines, including derivatives like our compound of interest, are often used in agrochemicals. They have been found to possess superior pest control properties compared to traditional phenyl-containing insecticides . This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can affect the bioactivity of these compounds.
Medicinal Chemistry: The compound can be used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in steroid metabolism and is a target for drugs treating metabolic diseases like type 2 diabetes and obesity.
Analgesic Research: Derivatives of trifluoromethylpyridines have been explored for their analgesic potential. Studies have investigated compounds with similar structures for latency time in pain response, comparing them with standard drugs like Morphine Sulphate .
Structural Motif in Pharmaceuticals: The trifluoromethylpyridine structure serves as a key motif in active pharmaceutical ingredients. Its incorporation into drug molecules can lead to enhanced pharmacological properties .
Cancer Research: Compounds with trifluoromethyl groups have been studied for their role in cancer treatment. For instance, Alpelisib, an FDA-approved drug for breast cancer, contains a trifluoromethyl alkyl substituted pyridine . This suggests potential research applications for our compound in developing new cancer therapies.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) derivatives, including “(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol”, are expected to find many novel applications in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Wirkmechanismus
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in various pharmaceutical applications . For instance, some TFMP derivatives have been found to target AcpS-PPTase, a type of enzyme .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest resistance.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have effects on pest physiology at the molecular and cellular level.
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic , suggesting that environmental factors may play a role in their action and stability.
Eigenschaften
IUPAC Name |
[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMIDRQMWQDVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)

![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)






